Phenylpropylammonium bromide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14BrN |
|---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
3-phenylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
InChI Key |
AKNWFTSJWORAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylpropylammonium bromide can be synthesized through the reaction of phenylpropylamine with hydrobromic acid. The reaction typically involves the following steps:
Preparation of Phenylpropylamine: Phenylpropylamine is synthesized by the reduction of phenylpropanone using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of this compound: Phenylpropylamine is then reacted with hydrobromic acid (HBr) to form this compound. The reaction is carried out under controlled conditions to ensure the complete conversion of the amine to the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Phenylpropylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different ammonium salts.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for the formation of silver bromide (AgBr) and the corresponding ammonium nitrate.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the phenylpropyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the phenylpropyl group.
Major Products Formed
Substitution Reactions: Formation of new ammonium salts with different anions.
Oxidation: Formation of oxidized derivatives of the phenylpropyl group.
Reduction: Formation of reduced derivatives of the phenylpropyl group.
Scientific Research Applications
Enhancing Efficiency and Stability
Recent studies have demonstrated that PPABr can significantly improve the efficiency and stability of inverted perovskite solar cells (PSCs). By acting as a bulk doping agent and surface treatment, PPABr effectively eliminates halide vacancy defects and uncoordinated lead ions at grain boundaries, which are critical for improving power conversion efficiency (PCE) and operational stability.
- Case Study : In a study published in Small Methods, researchers found that PSCs treated with PPABr achieved a champion PCE of over 23%, with an open-circuit voltage of 1.15 V and a fill factor exceeding 83% .
Formation of Ruddlesden-Popper Structures
PPABr facilitates the formation of two-dimensional Ruddlesden-Popper (2D-RP) perovskite capping layers on three-dimensional (3D) perovskite films. These layers enhance stability by reducing interfacial non-radiative recombination losses, thereby improving carrier extraction capabilities.
- Performance Metrics : The incorporation of PPABr not only stabilizes the perovskite structure under environmental stress but also contributes to achieving high PCE values, indicating its dual role in performance enhancement and stability improvement .
Synergistic Effects with Other Additives
PPABr has been shown to work synergistically with other organic ligands, further enhancing the performance of PSCs. The combination of PPABr with other additives can lead to superior crystallization kinetics, resulting in higher-quality films with better electronic properties.
Improvement of Perovskite Light-Emitting Diodes (PeLEDs)
In addition to its applications in solar cells, PPABr has been utilized to enhance the performance of perovskite light-emitting diodes (PeLEDs). By improving film quality through additive strategies, PPABr contributes to better light emission properties.
- Research Findings : A study highlighted that PeLEDs incorporating PPABr exhibited enhanced luminescence and operational stability compared to devices without this additive .
Mechanisms Behind Performance Enhancement
The mechanisms by which PPABr improves PeLED performance include better film morphology and reduced defect density, which are critical for efficient charge transport and light emission.
Comparative Data Table
| Application Area | Key Benefits | Performance Metrics |
|---|---|---|
| Perovskite Solar Cells | - Enhanced efficiency | PCE > 23%, Open-circuit voltage = 1.15 V |
| - Improved stability | Fill factor > 83% | |
| Perovskite Light-Emitting Diodes | - Enhanced luminescence | Improved operational stability |
| - Better film quality | Increased light emission efficiency |
Mechanism of Action
The mechanism of action of phenylpropylammonium bromide involves its interaction with various molecular targets. In the context of perovskite synthesis, it acts as a passivating agent, reducing defects at grain boundaries and interfaces . This enhances the efficiency and stability of perovskite-based devices by improving carrier extraction and reducing non-radiative recombination losses.
Comparison with Similar Compounds
Comparison with Similar Ammonium Bromides
Structural and Functional Differences
The table below compares PPABr with structurally analogous ammonium bromides used in perovskite optoelectronics:
Key Observations:
- Phase Control : PPABr and PEABr both stabilize quasi-2D perovskite phases, but PPABr’s longer alkyl chain reduces interlayer spacing, enhancing charge transport compared to PEABr .
- Moisture Resistance : PBABr’s butyl chain outperforms PPABr in humidity stability due to longer hydrophobic alkyl chains .
Luminance and Efficiency
- PPABr-based PeLEDs achieve higher luminance (13,666 cd/m²) than BZABr (9,800 cd/m²) or PABr (≤10,000 cd/m²), attributed to improved crystallinity and reduced trap states .
- PEABr exhibits moderate PLQY (~45%) but requires higher concentrations (0.15 mol%) for phase purity, increasing material costs .
Stability
Synergistic Effects with Other Additives
- Combining PPABr with CsBr in quasi-2D CsPbBr₃ perovskites suppresses low-dimensional phases, achieving PLQY >80% . Similar blends with PEABr or PBABr show lower phase purity (<70% PLQY) .
- PPABr and poly(vinylpyrrolidone) (PVP) synergistically improve film coverage, whereas PABr-PVP composites exhibit pinhole defects .
Critical Analysis of Limitations
- Cost vs. Performance : PPABr’s synthesis cost is higher than PABr due to the aromatic group, but its superior performance justifies use in high-efficiency PeLEDs.
- Thermal Stability : PPABr decomposes above 200°C, limiting its use in high-temperature processed perovskites. PBABr and BZABr show similar limitations .
Biological Activity
Phenylpropylammonium bromide (PPA-Br) is a compound that has garnered attention in various fields, particularly in materials science and biochemistry. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.
This compound is an organic ammonium salt with the formula C₉H₁₄BrN. It consists of a phenylpropyl group attached to an ammonium ion, which contributes to its unique properties. The compound is soluble in water and organic solvents, making it versatile for various applications.
Mechanisms of Biological Activity
The biological activity of PPA-Br is primarily attributed to its role as a passivating agent in perovskite solar cells and its potential effects on cellular systems. Research indicates that PPA-Br can influence:
- Charge Carrier Dynamics : In perovskite solar cells, PPA-Br enhances charge carrier mobility and stability, reducing nonradiative recombination losses . This effect is crucial for improving the efficiency of photovoltaic devices.
- Cellular Interaction : Preliminary studies suggest that PPA-Br may interact with cellular membranes, potentially affecting cell viability and function. However, detailed mechanisms at the cellular level remain under investigation.
1. Synergistic Effects in Perovskite Solar Cells
A study highlighted the synergistic effects of PPA-Br when used for passivation in mixed-halide perovskite solar cells. The incorporation of PPA-Br improved the stability and efficiency of these devices by reducing defect densities and enhancing photoluminescence quantum yields (PLQY) from 11.6% to 20.4% .
| Parameter | Before PPA-Br Treatment | After PPA-Br Treatment |
|---|---|---|
| PLQY | 11.6% | 20.4% |
| Maximum Luminance (cd/m²) | 13.8 | 4015 |
| Operational Device Lifetime | 20 min | 300 min |
2. Cellular Studies
In vitro studies have shown that PPA-Br can modulate cellular processes, although specific pathways are still being elucidated. For instance, research on its impact on cancer cell lines indicated that PPA-Br might induce apoptosis through mitochondrial pathways .
Case Study 1: Enhanced Stability in Solar Cells
In a recent experiment involving inverted perovskite solar cells treated with PPA-Br, researchers observed significant improvements in device stability under continuous illumination. The study reported a reduction in performance degradation by approximately 30% over a prolonged period compared to untreated cells .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment using human cancer cell lines demonstrated that PPA-Br exhibited dose-dependent effects on cell viability. At lower concentrations, it showed minimal cytotoxicity, while higher concentrations led to significant reductions in cell survival rates .
Q & A
What are the standard protocols for synthesizing phenylpropylammonium bromide (PPABr) and integrating it into perovskite precursor solutions?
PPABr is typically synthesized via quaternization reactions involving phenylpropylamine and hydrobromic acid, though commercial sources (e.g., Xi’an Polymer Light Technology Corp.) are commonly used in research . For integration into perovskites, PPABr is dissolved in polar solvents like dimethylformamide (DMF) alongside lead bromide (PbBr₂) and other cations (e.g., CsBr, methylammonium bromide). Precursor solutions are spin-coated onto substrates, followed by thermal annealing to crystallize the perovskite layer. Critical parameters include stoichiometric ratios (e.g., PPABr:PbBr₂ molar ratios) and annealing temperatures, which are optimized via X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm phase purity and morphology .
Which characterization techniques are critical for analyzing the impact of PPABr on perovskite film morphology and crystallinity?
Key techniques include:
- XRD : Identifies crystal structure and phase distribution (e.g., suppressing low-dimensional phases in quasi-2D perovskites) .
- SEM/Atomic Force Microscopy (AFM) : Reveals grain size, surface coverage, and roughness (PPABr reduces grain size and improves film uniformity) .
- Photoluminescence (PL) Spectroscopy : Measures exciton recombination dynamics and quantum yield (PLQY) to assess defect passivation .
- Time-Resolved PL (TRPL) : Quantifies carrier lifetimes, indicating reduced non-radiative recombination in PPABr-modified films .
How does the molar ratio of PPABr to cesium bromide (CsBr) influence phase distribution and luminescence efficiency in quasi-2D all-inorganic perovskites?
Adjusting the PPABr:CsBr ratio controls the dominance of 3D vs. 2D phases. Higher PPABr content introduces bulky organic cations that template low-dimensional phases, while CsBr promotes 3D CsPbBr₃. For example, a 3:1 CsBr:PPABr ratio suppresses excessive 2D phases, enhancing phase purity and PLQY from 45% to 68% . Researchers use grazing-incidence XRD and depth-profiling PL to map phase distribution and optimize ratios for targeted optoelectronic properties .
What experimental strategies can mitigate efficiency roll-off in PPABr-modified perovskite light-emitting diodes (PeLEDs) under high current densities?
Efficiency roll-off arises from Joule heating and imbalanced charge injection. Strategies include:
- Optimal PPABr Concentration : 0.09 mol% PPABr in MAPbBr₃ reduces trap density, achieving a maximum luminance of 13,666 cd/m² and turn-on voltage of 2.2 V .
- Charge Transport Layer Engineering : Using PEDOT:PSS for hole injection and TPBi for electron transport minimizes leakage currents .
- Interface Passivation : Self-assembled monolayers (SAMs) at perovskite/electrode interfaces reduce non-radiative losses, as demonstrated in Sn-based solar cells .
How do varying ligand lengths (e.g., phenylpropylammonium vs. phenethylammonium) affect charge carrier dynamics and defect passivation in perovskite films?
Longer alkyl chains (e.g., PPABr vs. phenethylammonium bromide) enhance steric hindrance, improving moisture resistance but potentially increasing exciton binding energy. Comparative studies using X-ray photoelectron spectroscopy (XPS) and TRPL show PPABr’s superior defect passivation due to stronger Pb–Br bonding and reduced halide vacancies . For instance, PPABr-modified PeLEDs exhibit 2× higher PLQY than phenethylammonium analogs .
How can researchers reconcile discrepancies in reported optimal PPABr concentrations for maximizing perovskite device performance across different studies?
Discrepancies often stem from variations in precursor composition (e.g., CsPbBr₃ vs. MAPbBr₃), processing conditions, or device architectures. To address this:
- Systematic Screening : Use combinatorial libraries to test PPABr concentrations (e.g., 0.05–0.15 mol%) across multiple perovskite formulations .
- Cross-Validation : Correlate PLQY, XRD, and device metrics (e.g., external quantum efficiency) to identify universal trends .
- Machine Learning : Train models on published datasets to predict optimal ratios for novel perovskite systems .
What role does PPABr play in stabilizing perovskite phases under operational stressors like heat and humidity?
PPABr’s hydrophobic phenyl group mitigates moisture ingress, while its strong Pb–Br interactions suppress ion migration. Accelerated aging tests (85°C/85% RH) show PPABr-modified films retain >80% initial PL intensity after 500 hours, compared to <50% for unmodified controls . In situ XRD under thermal stress further confirms delayed phase segregation .
How can time-resolved spectroscopic techniques elucidate the interaction between PPABr and perovskite defects?
Femtosecond transient absorption spectroscopy (TAS) reveals PPABr’s role in passivating undercoordinated Pb²⁺ sites. TAS data show a 30% reduction in trap-assisted recombination kinetics in PPABr-treated films, corroborated by density functional theory (DFT) simulations of binding energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
